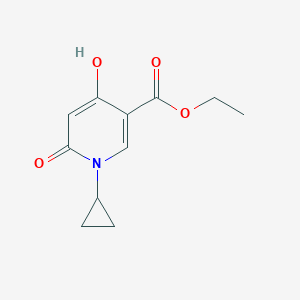

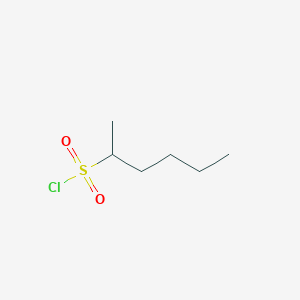

![molecular formula C11H10FNO3 B1441425 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 918642-61-2](/img/structure/B1441425.png)

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Overview

Description

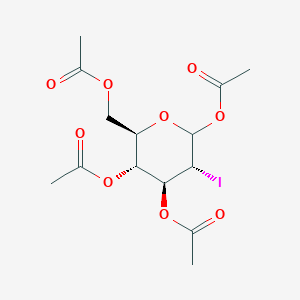

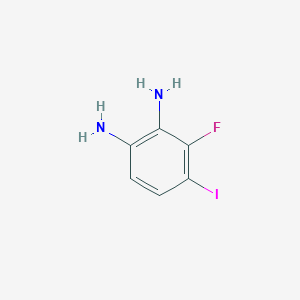

“1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 . This compound is also known as "2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) and the InChI key is UUPDSGSJUTZAKM-UHFFFAOYSA-N . The canonical SMILES representation is C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications

Synthetic Chemistry and Methodologies

One significant application of cyclopropane-containing compounds is in synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. For instance, a study detailed a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the utility of cyclopropane derivatives in pharmaceutical synthesis (Zhou et al., 2021). Similarly, another research presented the two-step conversion of carboxylic esters into distally fluorinated ketones, utilizing cyclopropane intermediates, showcasing the role of cyclopropane derivatives in the development of fluorinated compounds (Konik et al., 2017).

Biological Activity and Pharmacological Potential

Cyclopropane derivatives are also explored for their biological activities. One study on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid highlighted its potential in inhibiting 1-aminocyclopropane-1-carboxylic acid deaminase, indicating its relevance in studying plant hormone ethylene's metabolic pathways (Liu et al., 2015). Another example includes the synthesis and study of a molecule with antiproliferative activity, underscoring the potential of cyclopropane derivatives in cancer research (Lu et al., 2021).

Material Science and Other Applications

In material science, the unique properties of cyclopropane derivatives, such as ring strain and reactivity, offer novel approaches to material synthesis and functionalization. For instance, the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid demonstrates the intricate control over molecular structure that is essential in materials science (Shibue & Fukuda, 2014).

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

properties

IUPAC Name |

1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDNYZVNBWULFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726799 | |

| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

CAS RN |

918642-61-2 | |

| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

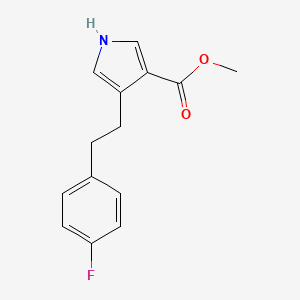

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)